molecular formula C27H34N4O4 B12935065 N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide CAS No. 176370-46-0

N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide

Cat. No.: B12935065
CAS No.: 176370-46-0
M. Wt: 478.6 g/mol
InChI Key: MVGJGFDLHXMKBK-UHFFFAOYSA-N
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Description

N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a tetrahydropyrimidine ring with a hydroxybenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the subsequent attachment of the hydroxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide: shares similarities with other tetrahydropyrimidine derivatives and hydroxybenzamide compounds.

    Other similar compounds: include various substituted tetrahydropyrimidines and hydroxybenzamides with different functional groups and side chains.

Uniqueness

The uniqueness of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

176370-46-0

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

N-[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide

InChI

InChI=1S/C27H34N4O4/c1-5-7-9-18-15-20(16-19(23(18)32)10-8-6-2)25(33)29-22-24(28)31(27(35)30(4)26(22)34)21-13-11-17(3)12-14-21/h11-16,32H,5-10,28H2,1-4H3,(H,29,33)

InChI Key

MVGJGFDLHXMKBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)C)N

Origin of Product

United States

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